
N-(2-(Dimethylamino)ethyl)-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Dimethylamino)ethyl)-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, a phenyl ring, and a tetrahydroindazole core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cyclization of appropriate precursors under controlled conditions. The dimethylaminoethyl group is then introduced through a nucleophilic substitution reaction, followed by the addition of the phenyl ring via a Friedel-Crafts acylation reaction. The final step involves the formation of the carboxamide group through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Dimethylamino)ethyl)-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of halogenated, alkylated, or acylated derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2-(Dimethylamino)ethyl)-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes
Wirkmechanismus
The mechanism of action of N-(2-(Dimethylamino)ethyl)-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaminoethanol: Shares the dimethylaminoethyl group but differs in its overall structure and properties.
N-[2-(Dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide: Similar in having a dimethylaminoethyl group but with a different core structure.
N,N-Dimethyl enaminones: Used as building blocks for various heterocyclic compounds .
Uniqueness
N-(2-(Dimethylamino)ethyl)-1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is unique due to its specific combination of functional groups and its tetrahydroindazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C18H24N4O |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]-1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C18H24N4O/c1-21(2)13-12-19-18(23)17-15-10-6-7-11-16(15)22(20-17)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-13H2,1-2H3,(H,19,23) |
InChI-Schlüssel |
ZHJWGKMWHNGPQG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)C1=NN(C2=C1CCCC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


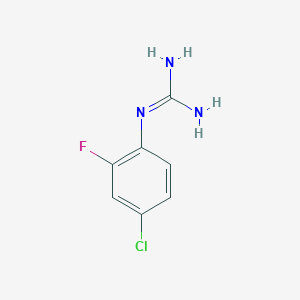

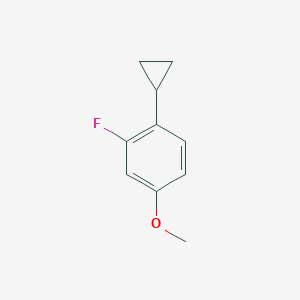
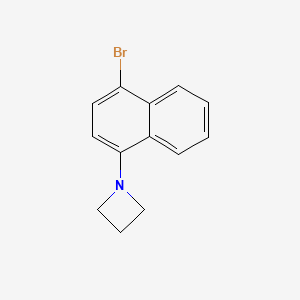
![2-Amino-5-[5-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole](/img/structure/B13705700.png)

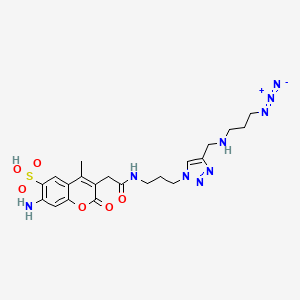
![3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705712.png)
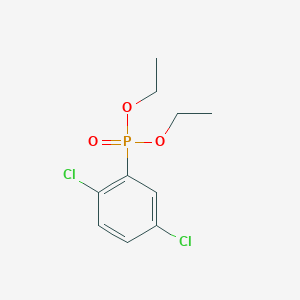

![2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13705725.png)
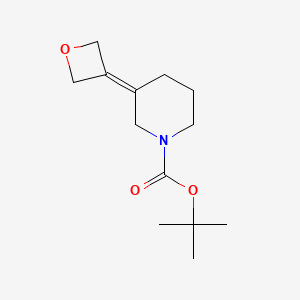

![8-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13705769.png)
